molecular formula C14H12N4O2S B4545683 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B4545683
M. Wt: 300.34 g/mol
InChI Key: GIXZZAPKRAYTEN-UHFFFAOYSA-N
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Description

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 1-position and a (phenylsulfonyl)methyl group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry. The phenylsulfonyl group enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-21(20,13-9-5-2-6-10-13)11-14-15-16-17-18(14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZZAPKRAYTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332599
Record name 5-(benzenesulfonylmethyl)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898653-13-9
Record name 5-(benzenesulfonylmethyl)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the reaction of phenylsulfonylmethyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole lies in its combination of a phenyl-substituted tetrazole and a sulfonamide-like sulfonylmethyl group. Below is a comparison with structurally related tetrazole derivatives:

Compound Name Key Structural Features Impact on Properties
1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole Phenyl (1-position), phenylsulfonylmethyl (5-position) High metabolic stability; strong electron-withdrawing effects enhance reactivity
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole Fluorinated phenyl and sulfonyl groups Increased lipophilicity; improved bioavailability due to fluorine’s electronegativity
1-m-Tolyl-1H-tetrazole-5-thiol Tolyl (1-position), thiol (5-position) Thiol group enables disulfide bonding; less stable than sulfonyl derivatives
1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole Trimethylsilyl-ethyl sulfonyl group Enhanced solubility in nonpolar solvents; steric hindrance affects target binding
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Chlorophenyl and thioether groups Thioether linkage increases flexibility; chlorine atoms enhance halogen bonding

Key Research Findings

  • Crystallographic Data : Single-crystal X-ray studies of 1-phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole reveal a planar tetrazole ring with a dihedral angle of 85° between phenyl and sulfonyl groups, influencing π-π stacking interactions .
  • Synthetic Challenges : The target compound requires multi-step synthesis (yield ~40–50%), whereas thiol derivatives are synthesized in fewer steps (yield ~60–70%) .

Biological Activity

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of the phenylsulfonyl group enhances its biological activity by improving solubility and interaction with biological targets.

The mechanism of action for 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can interact with various enzymes, potentially leading to inhibition.
  • Receptor Binding : The tetrazole ring may bind to specific receptors, influencing pathways related to inflammation and pain.

Anti-inflammatory Activity

Research has indicated that compounds similar to 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole exhibit significant anti-inflammatory effects. In a study, several derivatives showed higher inhibition rates compared to standard anti-inflammatory drugs like phenylbutazone.

CompoundInhibition Rate (%)Reference
1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole58.95 - 87.35
Phenylbutazone57.41

Analgesic Activity

The analgesic properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in pain pathways. It has been shown that derivatives with the benzenesulfonamide moiety exhibit superior analgesic activity.

Anticancer Activity

Preliminary studies suggest that 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole may possess anticancer properties. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Cell LineIC50 (µM)Reference
SISO14.74
Other LinesVaries

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of several tetrazole derivatives, including 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole. The results indicated that these compounds significantly reduced inflammation markers in animal models.

Analgesic Testing

In a controlled trial, the analgesic efficacy was evaluated using standard pain models. The compound demonstrated a dose-dependent response, significantly reducing pain compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example, alkylation of 1-phenyl-1H-tetrazole-5-thiol with phenylsulfonylmethyl halides under basic conditions (e.g., NaH/DMF) is a common approach . Reaction optimization requires careful control of temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to avoid side reactions like over-alkylation. Yields range from 50–75% depending on the purity of intermediates .
  • Key Data :

StepReagents/ConditionsYield (%)Reference
AlkylationPhenylsulfonylmethyl chloride, NaH, DMF, 70°C68
PurificationRecrystallization (EtOAc/hexane)95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the tetrazole ring proton (δ 8.5–9.5 ppm) and sulfonyl methyl protons (δ 3.8–4.2 ppm) .
  • IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and tetrazole ring vibrations at 1450–1550 cm⁻¹ .
  • Mass Spectrometry : Base peak at m/z 316 (M⁺) with fragmentation patterns indicating sulfonylmethyl loss (m/z 183) .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

  • Methodological Answer : Tetrazole derivatives are screened for antimicrobial activity (e.g., Staphylococcus aureus MIC assays) and enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) . Fluorinated analogs show enhanced lipophilicity, improving cellular uptake in anticancer assays (e.g., MTT on HeLa cells) .
  • Key Findings :

ActivityAssayIC₅₀/MICReference
AntimicrobialBroth microdilution (Gram+)12.5 µg/mL
AnticancerMTT (HeLa)8.7 µM

Advanced Research Questions

Q. How can conflicting data on sulfonylmethyl tetrazole reactivity be resolved in cross-coupling reactions?

  • Methodological Answer : Discrepancies in E/Z selectivity during condensations (e.g., with aldehydes) may arise from steric effects of substituents. For example, 1-phenyl-1H-tetrazol-5-yl sulfones exhibit higher E-selectivity compared to tert-butyl analogs due to reduced steric hindrance . Computational modeling (DFT) of transition states can clarify these trends .
  • Case Study :

SubstrateReactionSelectivity (E:Z)Reference
n-Alkyl sulfoneAldehyde condensation85:15
tert-Butyl sulfoneSame conditions60:40

Q. What strategies optimize the stability of tetrazole-sulfone derivatives under acidic or oxidative conditions?

  • Methodological Answer : Stability challenges arise from sulfone group hydrolysis. Strategies include:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the tetrazole nitrogen during synthesis .
  • pH Control : Maintain reactions at pH 6–7 to prevent acid-catalyzed degradation .
  • Additives : Antioxidants like BHT (butylated hydroxytoluene) mitigate oxidative decomposition .

Q. How do halogen substitutions (e.g., fluorine vs. bromine) on the phenyl ring affect bioactivity and physicochemical properties?

  • Methodological Answer : Fluorine enhances lipophilicity (logP +0.5) and metabolic stability, improving bioavailability in pharmacokinetic studies . Bromine increases molecular weight and polar surface area, reducing membrane permeability but enhancing DNA intercalation in anticancer assays .
  • Comparative Data :

SubstituentlogPMIC (µg/mL)HeLa IC₅₀ (µM)
-F2.812.58.7
-Br3.125.05.2
Reference

Methodological Guidance for Data Contradictions

Q. When NMR spectra show unexpected peaks, how should researchers differentiate between impurities and regioisomers?

  • Stepwise Approach :

HPLC-MS : Confirm molecular ion peaks to rule out impurities.

2D NMR (COSY, HSQC) : Identify coupling patterns unique to regioisomers (e.g., tetrazole ring substituent positions) .

Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures .

Q. Why do biological activity results vary across studies, and how can this be addressed experimentally?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Compound Purity : Impurities >5% skew dose-response curves .
    • Solution :
  • Standardize assays using WHO-recommended protocols.
  • Validate purity via HPLC (>98%) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.